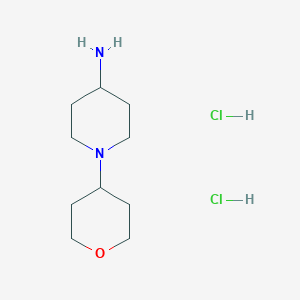

1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride

CAS No.: 755039-78-2

Cat. No.: VC7819139

Molecular Formula: C10H22Cl2N2O

Molecular Weight: 257.20

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 755039-78-2 |

|---|---|

| Molecular Formula | C10H22Cl2N2O |

| Molecular Weight | 257.20 |

| IUPAC Name | 1-(oxan-4-yl)piperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H20N2O.2ClH/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;/h9-10H,1-8,11H2;2*1H |

| Standard InChI Key | HYXJEJRVAXONMK-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N)C2CCOCC2.Cl.Cl |

| Canonical SMILES | C1CN(CCC1N)C2CCOCC2.Cl.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride (CAS: 755039-78-2) is a bicyclic amine salt derived from piperidine and tetrahydro-2H-pyran. Its molecular formula is C₁₀H₂₁Cl₂N₂O, with a molecular weight of 220.74 g/mol . The compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous environments compared to its free base form (CAS: 794471-13-9) .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 755039-78-2 | |

| Molecular Formula | C₁₀H₂₁Cl₂N₂O | |

| Molecular Weight | 220.74 g/mol | |

| Free Base CAS | 794471-13-9 | |

| Free Base Formula | C₁₀H₂₀N₂O |

Structural Features

The molecule comprises a piperidine ring (a six-membered amine) fused to a tetrahydro-2H-pyran moiety (a six-membered oxygen-containing ring). The dihydrochloride salt form introduces two chloride counterions, likely protonating the amine groups at positions 1 and 4 of the piperidine ring .

Synthesis and Production

Synthetic Pathways

The synthesis typically involves a nucleophilic substitution reaction between a halogenated tetrahydro-2H-pyran derivative and piperidin-4-amine. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt .

Key Reaction Steps:

-

Alkylation:

-

Salt Formation:

Industrial Production

Industrial-scale production optimizes yield (>85%) through refluxing in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C . Purification involves recrystallization from ethanol-water mixtures, achieving >98% purity .

Physicochemical Properties

Physical Characteristics

The dihydrochloride salt is a white crystalline solid with a melting point above 200°C (decomposition). It exhibits high solubility in water (>50 mg/mL) and methanol, but limited solubility in non-polar solvents like hexane .

Table 2: Comparative Properties of Free Base and Salt

| Property | Free Base | Dihydrochloride |

|---|---|---|

| Molecular Weight | 184.28 g/mol | 220.74 g/mol |

| Boiling Point | 278.3±40.0°C (predicted) | Decomposes >200°C |

| Density | 1.045±0.06 g/cm³ | N/A |

| Solubility in Water | Low | High |

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing receptor antagonists targeting neurological disorders. Its rigid bicyclic structure enhances binding affinity to G protein-coupled receptors (GPCRs) .

Chemical Biology

Researchers utilize it to study enzyme inhibition mechanisms, particularly in kinases and phosphodiesterases, due to its amine groups’ nucleophilic reactivity .

| Supplier | Location | Purity Grade |

|---|---|---|

| Sichuan Biosynce Pharmatech Co. | China | >98% |

| Amadis Chemical Company Limited | China | >97% |

| Shanghai Raise Chemical Technology | China | >95% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume